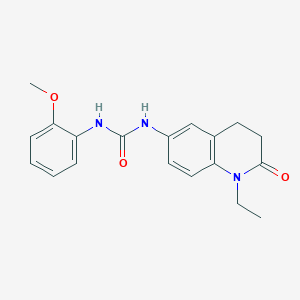

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Description

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a urea linker connecting the 6-position of the tetrahydroquinolinone to a 2-methoxyphenyl group. The 2-methoxyphenyl substituent introduces electron-donating and lipophilic characteristics, which could influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-3-22-16-10-9-14(12-13(16)8-11-18(22)23)20-19(24)21-15-6-4-5-7-17(15)25-2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGXILPCDRAJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Urea Group: The urea group is introduced by reacting the tetrahydroquinoline intermediate with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores (HBK Series)

The HBK compounds (HBK14–HBK19) from share the 2-methoxyphenyl group but utilize a piperazine core instead of a tetrahydroquinolinone. Key differences include:

- Substituent Variations: HBK derivatives feature phenoxyethoxyethyl or phenoxypropyl side chains with methyl, chloro, or trimethyl substitutions (e.g., HBK15: 2-chloro-6-methylphenoxy; HBK18: 2,4,6-trimethylphenoxy). These groups increase lipophilicity compared to the ethyl group in the target compound, which may enhance membrane permeability but reduce aqueous solubility .

- Ionization State : HBK compounds are hydrochlorides, rendering them water-soluble salts, whereas the target urea compound is likely neutral under physiological conditions.

Tetrahydroquinolinone Derivatives with Thiophene Carboximidamide (Compound 35)

Compound 35 from shares the tetrahydroquinolinone core but differs in substituents:

- Functional Groups: The target compound has a urea linker, while compound 35 features a thiophene-2-carboximidamide group.

- Stereochemistry : Compound 35 was separated into (S)- and (R)-enantiomers via chiral chromatography, with distinct optical rotations ([α]25589 = −18.0° for (S)-35; [α]25589 = +18.0° for (R)-35, inferred). The target compound’s stereochemical profile is undefined in the evidence but could significantly impact bioactivity if chiral centers exist .

- Physicochemical Data: Compound 35’s dihydrochloride salt form has a molecular ion peak at m/z 369.2 (M + 1) and 99.3% HPLC purity.

Data Table: Structural and Functional Comparison

Key Research Findings

- HBK Series : The introduction of chloro and trimethyl groups in HBK compounds (e.g., HBK15, HBK18) correlates with increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility—a trade-off critical for CNS-targeting drugs .

- Compound 35 : The thiophene-2-carboximidamide group in (S)-35 demonstrated high enantiomeric purity (ee = 99.86%) and stability as a dihydrochloride salt, suggesting that similar derivatives of the target urea compound could benefit from salt formation to optimize bioavailability .

Biological Activity

The compound 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a synthetic derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Antiviral Properties

Research indicates that derivatives of tetrahydroquinoline, including the compound , exhibit significant antiviral activity. For instance, related compounds have shown inhibitory effects against influenza A and Coxsackievirus B3 , suggesting potential applications in antiviral therapies. The presence of the tetrahydroquinoline structure may enhance the compound's ability to interact with viral proteins, thereby inhibiting viral replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key enzymes associated with tumor growth. For instance, compounds structurally similar to this compound have demonstrated selective cytotoxicity against human cancer cells such as MCF-7 and HepG2 .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound may possess anti-inflammatory effects. It is hypothesized that it could modulate immune responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity could make it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Description | Biological Implication |

|---|---|---|

| Tetrahydroquinoline Ring | A fused bicyclic structure that enhances binding affinity to biological targets | Increases potential for anticancer and antiviral activity |

| Urea Functional Group | Known for its role in enzyme inhibition | Contributes to interaction with target proteins |

| Methoxyphenyl Substituent | Enhances lipophilicity and potential receptor interactions | May improve bioavailability and selectivity |

This table summarizes how specific structural elements contribute to the compound's biological activities.

Case Study 1: Antiviral Activity Evaluation

In a study examining the antiviral properties of related tetrahydroquinoline derivatives, compounds were tested against influenza A virus in vitro. Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiviral effects. The mechanism was attributed to interference with viral entry and replication processes.

Case Study 2: Anticancer Mechanism Investigation

A recent investigation into the anticancer properties of tetrahydroquinoline derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study employed flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic markers following treatment with these compounds. The findings support further exploration of this compound as a potential anticancer agent .

Q & A

Q. How can researchers integrate multi-omics data to explore the compound’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.